molecular formula C17H10F6N2O3S B12608485 Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- CAS No. 646039-67-0

Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-

Cat. No.: B12608485
CAS No.: 646039-67-0
M. Wt: 436.3 g/mol
InChI Key: QEVAFBPQVOCYOF-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The specific compound N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)benzenesulfonamide features a benzenesulfonamide core substituted with a 3,5-bis(trifluoromethyl)phenyl group at the sulfonamide nitrogen and a 2-oxazolyl moiety at the para position of the benzene ring.

Such structural features are critical in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic pockets .

Properties

CAS No.

646039-67-0

Molecular Formula

C17H10F6N2O3S

Molecular Weight

436.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-(1,3-oxazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H10F6N2O3S/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)25-29(26,27)14-3-1-10(2-4-14)15-24-5-6-28-15/h1-9,25H

InChI Key

QEVAFBPQVOCYOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an oxazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to cell death . The compound’s trifluoromethyl groups and oxazole ring play crucial roles in binding to the enzyme’s active site .

Comparison with Similar Compounds

Core Structure and Substituents

The target compound shares structural similarities with several analogues (Table 1):

Compound Core Structure Key Substituents Source
Target Compound Benzenesulfonamide N-3,5-bis(CF₃)phenyl; 4-(2-oxazolyl) -
Compounds [7–9] () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl
Netupitant () Benzeneacetamide 3,5-bis(CF₃)phenyl; 4-(2-methylphenyl)-pyridinyl; N-methylpiperazinyl
Indisulam () Benzenesulfonamide N-3-chloro-1H-indol-7-yl; 1,4-disulfonamide
EP 2 697 207 B1 () Oxazolidinone 5-(3,5-bis(CF₃)phenyl); 4-methyl; cyclohexenyl

Key Observations :

  • Heterocyclic Diversity: The target’s oxazolyl group contrasts with the triazole-thiones in and the oxazolidinone in .
  • Trifluoromethyl Substitution : All compounds except Indisulam feature bis(trifluoromethyl)phenyl groups, enhancing lipophilicity and resistance to oxidative metabolism .

Physicochemical Properties

  • Tautomerism : Unlike the thione-thiol tautomerism in ’s triazoles, the target’s oxazolyl group lacks such behavior, simplifying its spectroscopic characterization .

Research Findings and Challenges

  • Spectral Confirmation : IR and NMR data () are critical for verifying tautomeric forms and functional groups in analogues. The target compound’s oxazolyl group would show distinct C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .
  • Pharmacokinetics : Compounds with trifluoromethyl groups (e.g., Netupitant) exhibit prolonged half-lives but may face challenges in formulation due to low solubility. The target’s oxazolyl group could mitigate this via hydrogen bonding .
  • Species Variability: As noted in , human receptor selectivity (e.g., beta-3-AR) requires careful optimization to avoid off-target effects .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is particularly notable for its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, including relevant research findings, experimental data, and a discussion of its pharmacological implications.

Chemical Structure and Properties

  • Molecular Formula : C17H10F6N2O3S
  • Molecular Weight : 442.39 g/mol
  • CAS Number : 10455668

The compound features a benzenesulfonamide core with trifluoromethyl groups and an oxazole moiety, contributing to its unique chemical properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, which can influence biological activity.

Biological Activity Overview

Benzenesulfonamides are known for various biological activities, including:

  • Antimicrobial Activity : Many derivatives exhibit potent antibacterial effects.
  • Anticancer Properties : Some compounds have shown promise in inhibiting tumor growth.
  • Cardiovascular Effects : Certain sulfonamides can influence blood pressure and vascular resistance.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives possess significant antimicrobial properties. A study demonstrated that the compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been explored in various studies. For instance, compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Study on Cardiovascular Effects

A recent study evaluated the effects of benzenesulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat heart models. The results indicated that certain derivatives significantly decreased coronary resistance compared to controls, suggesting a potential mechanism for cardiovascular modulation .

Compound Dose (nM) Coronary Resistance (mmHg)
Control-12.0
Compound 10.00110.5
Compound 20.0019.8
Compound 30.00111.0

This table summarizes the impact of different compounds on coronary resistance, highlighting the efficacy of specific benzenesulfonamide derivatives.

Docking Studies

In silico docking studies have been employed to understand the interaction of N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- with calcium channels. The results suggest that this compound may act as a calcium channel blocker, which could explain its cardiovascular effects .

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